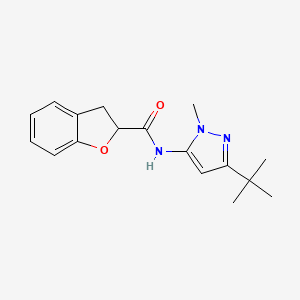
2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one, also known as DMQX, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMQX belongs to the family of quinazolinone derivatives and is known to act as a potent antagonist of glutamate receptors, specifically the NMDA and AMPA receptors.
作用机制
2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one acts as a competitive antagonist of glutamate receptors, specifically the NMDA and AMPA receptors. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors play a crucial role in synaptic plasticity, learning and memory, and various other physiological and pathological conditions. By blocking the activity of glutamate receptors, 2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one can modulate the excitability of neurons and affect various physiological and pathological processes.
Biochemical and Physiological Effects:
2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one has been shown to have various biochemical and physiological effects, depending on the specific experimental conditions and the target receptors. In general, 2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one can modulate the excitability of neurons and affect various physiological processes, such as synaptic plasticity, learning and memory, and pain perception. 2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one has also been shown to have potential therapeutic applications in various neurological and psychiatric disorders, such as epilepsy, stroke, and schizophrenia.
实验室实验的优点和局限性
2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one has several advantages for lab experiments, such as its high potency and selectivity for glutamate receptors, its well-characterized pharmacological profile, and its availability as a commercial product. However, 2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one also has some limitations, such as its potential toxicity and the need for careful dosing and monitoring in animal experiments.
未来方向
There are several future directions for research on 2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one and its potential applications. One area of interest is the development of more selective and potent antagonists of glutamate receptors, which could help to elucidate the specific roles of these receptors in various physiological and pathological processes. Another area of interest is the exploration of the therapeutic potential of 2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one and related compounds in various neurological and psychiatric disorders, such as epilepsy, stroke, and schizophrenia. Finally, there is a need for further research on the potential side effects and toxicity of 2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one, particularly in long-term and high-dose experiments.
合成方法
2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one can be synthesized through a multi-step process starting from 3-hydroxybenzaldehyde and 3-methyl-2-nitrobenzoic acid. The first step involves the conversion of 3-hydroxybenzaldehyde to 3-hydroxyphenylacetic acid, which is then reacted with ethyl chloroacetate to form ethyl 3-(3-hydroxyphenyl)acrylate. The second step involves the reduction of 3-methyl-2-nitrobenzoic acid to 3-methyl-2-aminobenzoic acid, which is then reacted with ethyl 3-(3-hydroxyphenyl)acrylate to form 2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one.
科学研究应用
2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. 2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one is known to act as a potent antagonist of glutamate receptors, specifically the NMDA and AMPA receptors. This property makes 2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one a valuable tool for studying the role of glutamate receptors in various physiological and pathological conditions, such as synaptic plasticity, learning and memory, and neurodegenerative diseases.
属性
IUPAC Name |
2-(3-hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-17-14(10-5-4-6-11(18)9-10)16-13-8-3-2-7-12(13)15(17)19/h2-9,14,16,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBSQTBZNXFZDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(NC2=CC=CC=C2C1=O)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![cyclobutyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7515900.png)
![2-Cyclopent-2-en-1-yl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7515901.png)






![(3,5-Dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B7515953.png)
![1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione](/img/structure/B7515963.png)

